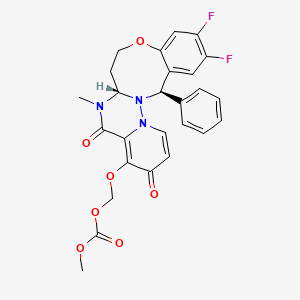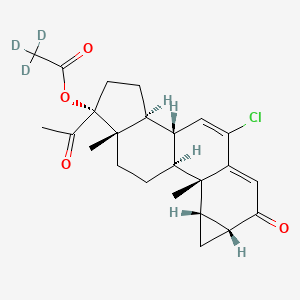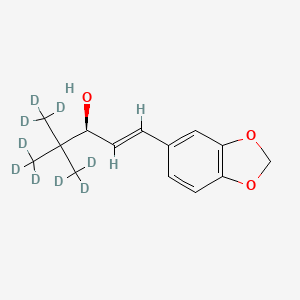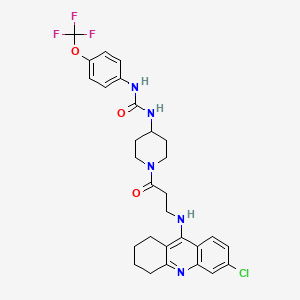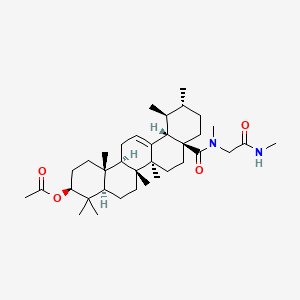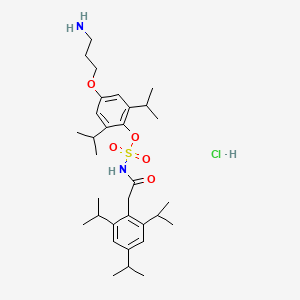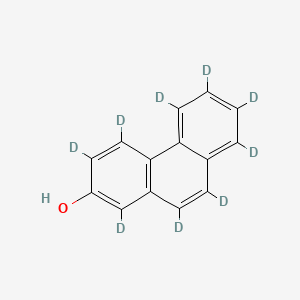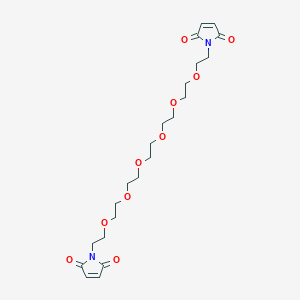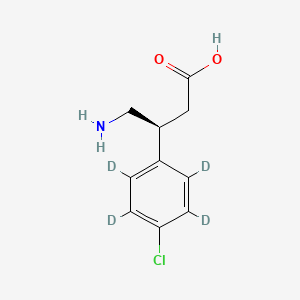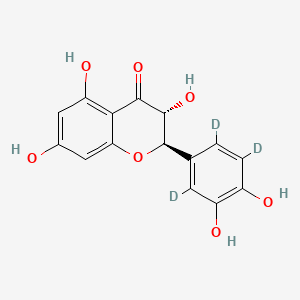
Plumbagin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbagin-d3 is a deuterated form of plumbagin, a naturally occurring naphthoquinone derivative. Plumbagin is primarily isolated from the roots of the plant Plumbago zeylanica. It has been extensively studied for its potential therapeutic benefits, including anticancer, anti-inflammatory, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of plumbagin-d3 involves the incorporation of deuterium atoms into the plumbagin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the deuteration of plumbagin using deuterated hydrogen gas (D2) in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process may include steps such as extraction of plumbagin from natural sources, followed by chemical modification to introduce deuterium atoms. Advanced techniques like High Performance Liquid Chromatography (HPLC) are used to purify the final product .
化学反応の分析
Types of Reactions: Plumbagin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones
科学的研究の応用
Plumbagin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new drugs and therapeutic agents due to its unique properties
作用機序
Plumbagin-d3 exerts its effects through multiple molecular targets and pathways:
Inhibition of Cancer Signaling Proteins: this compound inhibits proteins such as PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3, which are key players in cancer progression
Induction of Reactive Oxygen Species (ROS): this compound induces the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
Suppression of Cellular Glutathione: By reducing cellular glutathione levels, this compound enhances the susceptibility of cancer cells to oxidative damage.
類似化合物との比較
- Juglone
- Lawsone
- Menadione
Plumbagin-d3 stands out due to its unique deuterium incorporation, which can enhance its stability and efficacy in various applications.
特性
分子式 |
C11H8O3 |
|---|---|
分子量 |
191.20 g/mol |
IUPAC名 |
5-hydroxy-2-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-5,12H,1H3/i1D3 |
InChIキー |
VCMMXZQDRFWYSE-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=O)C2=C(C1=O)C=CC=C2O |
正規SMILES |
CC1=CC(=O)C2=C(C1=O)C=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


